N-1-naphthyl-2-(1-pyrrolidinyl)acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-10-3-4-11-18)17-15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQVEJZWWMGLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Receptor Selectivity and SAR
- This compound exhibits high KOR selectivity due to its naphthyl-pyrrolidine motif, which optimizes hydrophobic interactions with the receptor’s binding pocket . In contrast, PD117302 replaces the naphthyl group with a benzo[b]thiophene system, enhancing lipophilicity and KOR affinity while maintaining pyrrolidine for receptor engagement .
- Acetylfentanyl , a mu-opioid agonist, substitutes the naphthyl group with a phenyl ring and replaces pyrrolidine with piperidine, shifting selectivity to the mu receptor .
Q & A
Q. Which purification techniques enhance enantiomeric purity for chiral derivatives?
- Chiral column chromatography : Use cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate dominant enantiomers .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for amide coupling.
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of naphthyl intermediates .
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